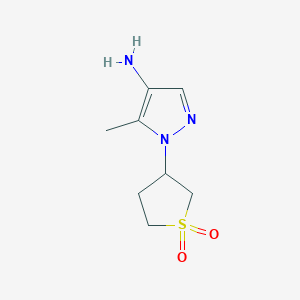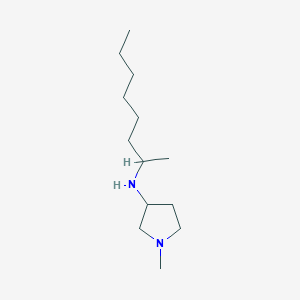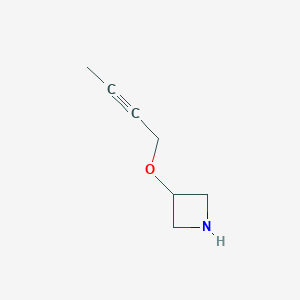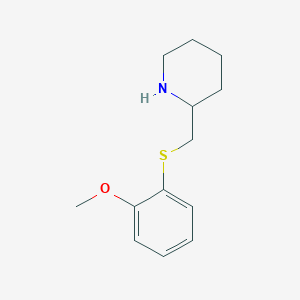
2-(2-Methoxy-phenylsulfanylmethyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-phenylsulfanylmethyl)-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methoxy-phenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 2-(2-methoxyphenylthio)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenylsulfanylmethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the oxidation state of the sulfur atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Demethoxylated derivatives or reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxy-phenylsulfanylmethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(2-Methoxy-phenylsulfanylmethyl)-morpholine: Contains a morpholine ring instead of a piperidine ring.
2-(2-Methoxy-phenylsulfanylmethyl)-thiomorpholine: Features a thiomorpholine ring.
Uniqueness
2-(2-Methoxy-phenylsulfanylmethyl)-piperidine is unique due to its specific combination of a piperidine ring and a methoxy-phenylsulfanylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-7-2-3-8-13(12)16-10-11-6-4-5-9-14-11/h2-3,7-8,11,14H,4-6,9-10H2,1H3 |
InChI Key |
SSLHOVYREHLOPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




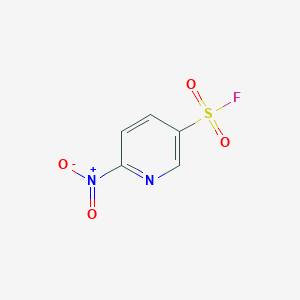
![2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13260768.png)


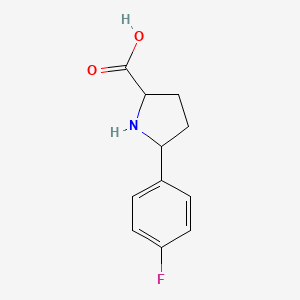

![tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13260800.png)
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
![[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B13260810.png)
